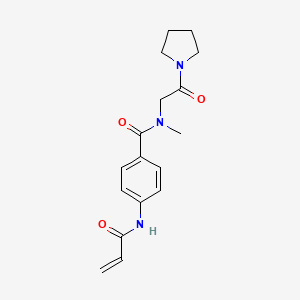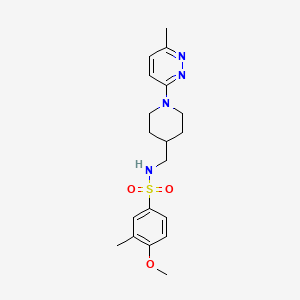
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide, also known as N-PPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action has been thoroughly investigated.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of various ion channels, including TRPA1, TRPV4, and ASICs. These ion channels are involved in various physiological processes, including pain sensation, inflammation, and mechanotransduction. N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide has been shown to be a potent inhibitor of these channels, making it a promising compound for the development of new therapeutics for various diseases.
Wirkmechanismus
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide binds to the ion channels mentioned above and inhibits their activity. This inhibition is reversible and dose-dependent. N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide has been shown to interact with specific residues in the ion channels, leading to a conformational change that prevents ion flux through the channels.
Biochemical and Physiological Effects:
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of neuropathic pain and inflammatory pain. It has also been shown to reduce inflammation in animal models of acute lung injury and arthritis. Additionally, N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide has been shown to reduce mechanotransduction in various cell types, including endothelial cells and neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of ion channels, making it a useful tool for studying the physiological roles of these channels. Additionally, N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide has been shown to be effective in various animal models of disease, making it a promising compound for the development of new therapeutics. However, there are also limitations to using N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide in lab experiments. It has a short half-life in vivo, which may limit its efficacy in certain applications. Additionally, its mechanism of action is not fully understood, which may complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide. One area of interest is the development of new therapeutics based on N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide. Its ability to inhibit ion channels involved in pain sensation and inflammation makes it a promising compound for the development of new analgesics and anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide and its effects on various ion channels. This may lead to the development of more potent and selective inhibitors of these channels. Finally, more studies are needed to investigate the potential side effects of N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide and its safety profile in humans.
Synthesemethoden
The synthesis of N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide involves the reaction of N-methylpyrrolidone with 4-(prop-2-enoylamino)benzoyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride and pyridine to obtain N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide. This synthesis method has been optimized to produce high yields of pure N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide.
Eigenschaften
IUPAC Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-15(21)18-14-8-6-13(7-9-14)17(23)19(2)12-16(22)20-10-4-5-11-20/h3,6-9H,1,4-5,10-12H2,2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZKSUKGFFPYHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorobenzyl)-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2404001.png)


![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2404007.png)



![N-(1-cyanocyclopropyl)-13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404012.png)
![5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2404013.png)



![N-(3-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2404021.png)
